Phenylalanyl-arginyl-arginine
Overview
Description
Phenylalanyl-arginyl-arginine is a tripeptide composed of the amino acids phenylalanine, arginine, and another arginine residue. While the specific tripeptide is not directly studied in the provided papers, the individual amino acids and their interactions with other compounds have been extensively researched. For instance, the reactivity of arginine residues with phenylglyoxal has been investigated, showing that arginine can be modified under certain conditions, which may be relevant for understanding the chemical behavior of the tripeptide .
Synthesis Analysis
The synthesis of peptides containing arginine and phenylalanine has been explored in several studies. For example, a tetrapeptide with a sequence that includes phenylalanine and arginine has been synthesized and shown to exhibit biological activities related to melanocyte-stimulating hormone (MSH) and lipolysis . This suggests that the synthesis of peptides like phenylalanyl-arginyl-arginine could be achieved using similar methods, such as the azide-coupling procedure mentioned in the synthesis of arginyl peptides .
Molecular Structure Analysis
The molecular structure of peptides containing arginine and phenylalanine has been studied, particularly in the context of self-assembly. An octapeptide with alternating arginine and phenylalanine residues was found to form β-sheet rich structures and organize into fibrils and spheroidal aggregates . This indicates that the phenylalanyl-arginyl-arginine tripeptide may also have a propensity to form specific secondary structures due to the presence of these amino acids.
Chemical Reactions Analysis
The reactivity of arginine residues with various reagents has been a subject of interest. Phenylglyoxal, for example, has been used to modify arginine residues in proteins, which could be relevant for understanding the chemical reactions that phenylalanyl-arginyl-arginine might undergo . Additionally, the interaction of phenylalanine-containing dipeptides with nitric oxide synthase has been studied, providing insights into the potential chemical interactions of the tripeptide with enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides related to phenylalanyl-arginyl-arginine can be inferred from studies on similar compounds. The self-assembly behavior of an arginine/phenylalanine oligopeptide suggests that the tripeptide may also exhibit unique aggregation properties . Moreover, the comparative study of phenylalanyl-tRNA synthetases from different organisms provides information on the amino acid composition and thermostability, which could be relevant for understanding the stability and behavior of the tripeptide under various conditions .
Scientific Research Applications
Anabolic Effects on Tissue Repair
Arginine supplementation has been shown to have an anabolic effect on protein metabolism in skin wounds and muscle tissues, suggesting its potential application in enhancing tissue repair and healing. This effect is achieved independently of nitric oxide production, highlighting arginine's role in protein synthesis and tissue regeneration (Xiao‐jun Zhang et al., 2008).
Cancer Treatment Applications
Arginine's metabolic role in tumor cells offers a unique avenue for cancer treatment. Many tumors exhibit arginine auxotrophy due to the decreased expression of key enzymes, making them vulnerable to arginine deprivation strategies. Enzyme-mediated arginine depletion, by exploiting this vulnerability, shows promise in selectively destroying tumor cells without harming normal cells (M. Patil et al., 2016). Furthermore, engineered arginase proteins have been developed to inhibit tumor growth through arginine depletion, underscoring the therapeutic potential of targeting arginine metabolism in cancer treatment (Lihua Li et al., 2013).
Water Treatment Applications
Activated carbon adsorption has been evaluated for the removal of arginine from aqueous solutions, indicating its potential application in water treatment processes. This research suggests the feasibility of using activated carbon to mitigate the adverse effects of cyanobacterial amino acids, including arginine, on water quality (Lenka Čermáková et al., 2017).
Immunomodulatory Effects
Arginine plays a crucial role in modulating the immune response, serving as a precursor in metabolic pathways essential for the immune system. Its metabolism, particularly through the arginase pathway, is involved in immune response regulation during sepsis and other inflammatory conditions, suggesting its potential for therapeutic applications aimed at modulating immunity (K. A. Wijnands et al., 2015).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N9O4/c22-14(12-13-6-2-1-3-7-13)17(31)29-15(8-4-10-27-20(23)24)18(32)30-16(19(33)34)9-5-11-28-21(25)26/h1-3,6-7,14-16H,4-5,8-12,22H2,(H,29,31)(H,30,32)(H,33,34)(H4,23,24,27)(H4,25,26,28)/t14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDIENNKWVXJMX-JYJNAYRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N9O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164536 | |
Record name | Phenylalanyl-arginyl-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylalanyl-arginyl-arginine | |
CAS RN |
150398-22-4 | |
Record name | Phenylalanyl-arginyl-arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150398224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylalanyl-arginyl-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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